N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as its CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and smell.
Synthesis Analysis
Synthesis analysis involves the study of how the compound is made. This can include the raw materials used, the reaction conditions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and stability. It can also include its chemical properties, such as its acidity or basicity.Scientific Research Applications
Cancer Research
A significant application of compounds related to N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide is in cancer research. Benzothiazole derivatives have shown potent antitumor properties in various studies. For example, a research article reported the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against human breast MCF-7 and MDA 468 cell lines (Hutchinson et al., 2001). Another study highlighted the synthesis and antiproliferation activity of 2-aryl and -heteroaryl benzoxazole derivatives, finding that some compounds exhibited significant antitumor activity (Kuzu et al., 2022).
Antimicrobial Properties
Compounds with benzothiazole structures have shown promising antimicrobial properties. A study on the synthesis of novel benzothiazole derivatives revealed their significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Fluorescent Sensor Development
Benzothiazole and benzimidazole conjugates have been used in the development of fluorescent sensors. For example, a study demonstrated the use of such conjugates as fluorescent sensors for Al3+ and Zn2+, showing appreciable absorption and emission spectral changes upon coordination with these ions (Suman et al., 2019).
Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety. This could also include the development of new synthesis methods or the discovery of new reactions.
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S2/c1-26-16-9-3-2-7-14(16)19(24)23(12-13-6-5-11-25-13)20-22-18-15(21)8-4-10-17(18)27-20/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARODKFUHXADJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide |
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